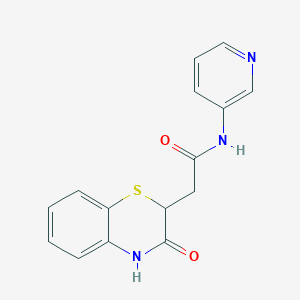![molecular formula C18H10FNO2 B428031 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom in a different position. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This can be done using a palladium-catalyzed coupling reaction followed by a copper-catalyzed cyclization . Another method involves the direct introduction of fluorine onto the isoquinoline ring using electrophilic fluorination reagents such as Selectfluor® . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles like nitronium ions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione include other fluorinated isoquinolines and quinolines. For example:
Fluorinated Quinolines: These compounds have similar biological activities but differ in the position of the nitrogen atom in the ring structure.
Tetrahydroisoquinolines: These derivatives exhibit different pharmacological properties due to the presence of additional hydrogen atoms.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H10FNO2 |
|---|---|
Peso molecular |
291.3g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10FNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Clave InChI |
AGMZUIGRLGMLND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-dichlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B427949.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B427951.png)
![2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B427952.png)

![2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B427955.png)








